Cas no 1227605-77-7 (5-Fluoro-6-hydroxynicotinaldehyde)

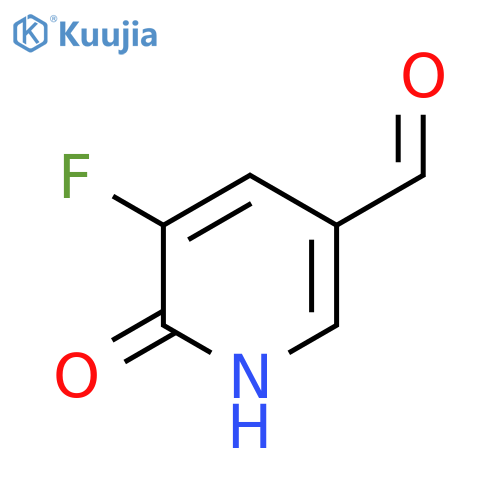

1227605-77-7 structure

商品名:5-Fluoro-6-hydroxynicotinaldehyde

5-Fluoro-6-hydroxynicotinaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Fluoro-6-hydroxynicotinaldehyde

- G14753

- 5-fluoro-6-oxo-1,6-dihydropyridine-3-carbaldehyde

- 5-fluoro-6-hydroxypyridine-3-carbaldehyde

- 1227605-77-7

- SCHEMBL15760086

-

- インチ: 1S/C6H4FNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10)

- InChIKey: QXRRKGZUUFAEMS-UHFFFAOYSA-N

- ほほえんだ: FC1C(NC=C(C=O)C=1)=O

計算された属性

- せいみつぶんしりょう: 141.02260653g/mol

- どういたいしつりょう: 141.02260653g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2

- 疎水性パラメータ計算基準値(XlogP): -0.3

5-Fluoro-6-hydroxynicotinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024000181-1g |

5-Fluoro-6-hydroxynicotinaldehyde |

1227605-77-7 | 97% | 1g |

$1590.00 | 2023-09-03 | |

| 1PlusChem | 1P02938W-2.5g |

5-fluoro-6-hydroxypyridine-3-carbaldehyde |

1227605-77-7 | 95% | 2.5g |

$1756.00 | 2023-12-25 | |

| Aaron | AR0293H8-50mg |

5-fluoro-6-hydroxypyridine-3-carbaldehyde |

1227605-77-7 | 95% | 50mg |

$248.00 | 2023-12-16 | |

| Ambeed | A565637-250mg |

5-Fluoro-6-hydroxynicotinaldehyde |

1227605-77-7 | 97% | 250mg |

$313.0 | 2025-03-05 | |

| Ambeed | A565637-100mg |

5-Fluoro-6-hydroxynicotinaldehyde |

1227605-77-7 | 97% | 100mg |

$185.0 | 2025-03-05 | |

| Alichem | A024000181-250mg |

5-Fluoro-6-hydroxynicotinaldehyde |

1227605-77-7 | 97% | 250mg |

673.20 USD | 2021-06-10 | |

| Alichem | A024000181-500mg |

5-Fluoro-6-hydroxynicotinaldehyde |

1227605-77-7 | 97% | 500mg |

1,009.40 USD | 2021-06-10 | |

| Aaron | AR0293H8-250mg |

5-fluoro-6-hydroxypyridine-3-carbaldehyde |

1227605-77-7 | 97% | 250mg |

$330.00 | 2025-02-17 | |

| Aaron | AR0293H8-500mg |

5-fluoro-6-hydroxypyridine-3-carbaldehyde |

1227605-77-7 | 95% | 500mg |

$776.00 | 2023-12-16 | |

| 1PlusChem | 1P02938W-250mg |

5-fluoro-6-hydroxypyridine-3-carbaldehyde |

1227605-77-7 | 95% | 250mg |

$491.00 | 2023-12-25 |

5-Fluoro-6-hydroxynicotinaldehyde 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

1227605-77-7 (5-Fluoro-6-hydroxynicotinaldehyde) 関連製品

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2279938-29-1(Alkyne-SS-COOH)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1227605-77-7)5-Fluoro-6-hydroxynicotinaldehyde

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):151/256/692